N-Cyclopropyl-5-ethynylnicotinamide
Overview
Description
N-Cyclopropyl-5-ethynylnicotinamide is a chemical compound with the molecular formula C11H10N2O It is a derivative of nicotinamide, which is known for its various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-ethynylnicotinamide typically involves the reaction of 5-ethynylnicotinic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-ethynylnicotinamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group in nicotinamide derivatives can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Cyclopropyl-5-ethynylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving nicotinamide adenine dinucleotide (NAD).
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-ethynylnicotinamide involves its interaction with molecular targets such as enzymes. It is believed to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, including those involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler derivative with similar biological activities.
5-Ethynylnicotinamide: Lacks the cyclopropyl group but shares the ethynyl and nicotinamide moieties.
Cyclopropylamine: A precursor in the synthesis of N-Cyclopropyl-5-ethynylnicotinamide.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and ethynyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopropyl-5-ethynylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-8-5-9(7-12-6-8)11(14)13-10-3-4-10/h1,5-7,10H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVGLDOGRNQPCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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